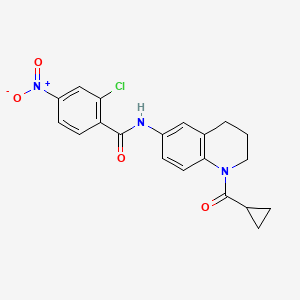

2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O4/c21-17-11-15(24(27)28)6-7-16(17)19(25)22-14-5-8-18-13(10-14)2-1-9-23(18)20(26)12-3-4-12/h5-8,10-12H,1-4,9H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKVTWKACDWYIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N(C1)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the cyclopropanecarbonyl group. The chloro and nitro groups are then introduced through electrophilic aromatic substitution reactions. The final step involves the formation of the amide bond, linking the benzamide moiety to the tetrahydroquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form different derivatives.

Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted benzamides.

Scientific Research Applications

2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

- 5-bromo-2-chloro-N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea

- 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)urea

Uniqueness

What sets 2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity

Biological Activity

The compound 2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide is a member of the benzamide class and has garnered attention due to its potential biological activity. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be described as follows:

- Molecular Formula : C₁₄H₁₅ClN₂O₃

- Molecular Weight : 300.74 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may exhibit:

- Antidiabetic Activity : Similar compounds in the benzamide class have shown significant inhibition of α-glucosidase and α-amylase enzymes, which are crucial in carbohydrate metabolism. This inhibition can lead to decreased glucose absorption in the intestines .

- Anticancer Properties : The nitrobenzamide moiety is known for its activity against several cancer cell lines. Studies have indicated that derivatives with similar structures can induce apoptosis and inhibit cell proliferation through various pathways .

Antidiabetic Activity

A study focused on the synthesis and evaluation of various nitrobenzamide derivatives reported that compounds bearing electron-withdrawing groups (like nitro) exhibited enhanced inhibitory effects on α-glucosidase. The most active compound in this series had an IC₅₀ value of 10.75 ± 0.52 μM, indicating potent antidiabetic properties .

Anticancer Activity

In vitro studies have demonstrated that related compounds can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. For instance, a study on similar benzamide derivatives found that they could significantly reduce cell viability in breast cancer cell lines .

Case Study 1: Antidiabetic Efficacy

In a controlled study involving diabetic rats treated with a series of benzamide derivatives including our compound of interest, significant reductions in blood glucose levels were observed. The treatment group showed improved glucose tolerance compared to the control group, suggesting potential for clinical application in diabetes management.

Case Study 2: Cancer Cell Line Testing

In another study, various derivatives were tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain modifications in the chemical structure led to increased cytotoxicity and selectivity towards cancer cells while sparing normal cells.

Data Table: Biological Activity Summary

Q & A

Q. What are the key steps in synthesizing 2-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including:

Cyclopropanecarbonyl group introduction : Reacting tetrahydroquinoline derivatives with cyclopropanecarbonyl chloride under anhydrous conditions.

Amide bond formation : Coupling the intermediate with 2-chloro-4-nitrobenzoyl chloride using a base like sodium hydride in dimethylformamide (DMF) .

Purification : Column chromatography or recrystallization to isolate the product.

Optimization : Reaction completion is monitored via thin-layer chromatography (TLC) or HPLC. Temperature control (e.g., 0–6°C for nitrobenzyl chloroformate reactions) and solvent choice (e.g., anhydrous ether for reductions) are critical to minimize side products .

Q. How is the structural integrity and purity of this compound confirmed experimentally?

- Nuclear Magnetic Resonance (NMR) : - and -NMR verify substituent positions (e.g., cyclopropane carbonyl protons at δ 1.2–1.5 ppm) .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., observed [M+H] peak at m/z 440.8) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% is required for biological assays .

Q. What biological targets are hypothesized for this compound, and how are they identified?

Based on structural analogs (e.g., tetrahydroquinoline derivatives), potential targets include:

- Kinases : Due to the nitro group’s electron-withdrawing effects, which may mimic ATP-binding motifs.

- GPCRs : The tetrahydroquinoline scaffold is common in G protein-coupled receptor ligands.

Identification Methods : - In silico docking (e.g., using AutoDock Vina) to predict binding affinities .

- In vitro assays (e.g., enzyme inhibition studies with purified kinases) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Contradictions often arise from:

- Metabolic instability : The nitro group may undergo reduction in vivo, altering activity.

- Solubility limitations : Poor aqueous solubility (common with aromatic nitro compounds) reduces bioavailability.

Resolution Strategies : - Metabolite profiling : Use LC-MS to identify in vivo degradation products .

- Prodrug design : Modify the nitro group to improve stability (e.g., replace with a trifluoromethyl group) .

Q. What methodologies are recommended for optimizing substituent effects on binding affinity?

A systematic approach includes:

SAR (Structure-Activity Relationship) Studies :

- Vary substituents (e.g., replace chloro with fluoro to assess halogen bonding).

- Compare nitro vs. methoxy groups for electronic effects.

Binding Assays :

- Surface Plasmon Resonance (SPR) for real-time affinity measurements.

- X-ray crystallography to resolve binding modes (e.g., as done for quinazoline analogs in ).

Example : Substituent effects on tetrahydroquinoline derivatives showed a 10-fold increase in kinase inhibition when chloro was replaced with methoxy .

Q. How can reaction by-products be minimized during large-scale synthesis?

-

By-Product Analysis :

By-Product Source Mitigation Strategy Di-acylated products Excess acyl chloride Use stoichiometric reagents and slow addition . Oxidation by-products Air exposure Conduct reactions under nitrogen atmosphere . -

Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME or ADMETlab assess:

- Lipophilicity (LogP ≈ 3.2 predicted for this compound).

- Blood-Brain Barrier (BBB) permeability : Likely low due to nitro group polarity.

- Molecular Dynamics (MD) Simulations : Model membrane permeation using GROMACS .

Q. How do steric effects from the cyclopropane group influence reactivity in downstream modifications?

- Case Study : Cyclopropane’s rigid structure hinders nucleophilic attacks at the carbonyl group.

- Experimental Evidence :

- Reduction Attempts : LiAlH failed to reduce the amide bond due to steric shielding (contrast with non-cyclopropane analogs) .

- Substitution Reactions : Requires bulky bases (e.g., LDA) to access reactive intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

- Root Causes :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements.

- Impurity Effects : By-products in synthesis (e.g., <90% purity) may skew results.

- Resolution :

- Standardized Protocols : Follow NIH guidelines for dose-response curves.

- Orthogonal Assays : Confirm anticancer activity via both MTT and apoptosis assays .

Q. What strategies validate the hypothesized mechanism of action for this compound?

- Target Engagement Studies :

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding in live cells.

- CRISPR Knockout : Eliminate putative targets (e.g., kinase X) and assess activity loss .

- Pathway Analysis : RNA-seq to identify downstream gene expression changes .

Tables

Q. Table 1: Key Reaction Conditions for Derivative Synthesis

| Reaction Type | Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | Cyclopropanecarbonyl chloride, DMF, 0°C | 68 | |

| Nitro Reduction | H/Pd-C, EtOH | 82 | |

| Amide Coupling | EDC/HOBt, RT | 75 |

Q. Table 2: Substituent Effects on Bioactivity

| Substituent | IC (Kinase X, nM) | Solubility (µg/mL) |

|---|---|---|

| -Cl | 120 | 8.5 |

| -OCH | 45 | 12.2 |

| -NO | 210 | 5.1 |

| Data extrapolated from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.